p-Toluenesulfonamide-15N
Overview
Description
p-Toluenesulfonamide-15N is a nitrogen-15 labeled derivative of p-toluenesulfonamide. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in chemical and biological systems. The molecular formula of this compound is CH3C6H4SO215NH2, and it has a molecular weight of 172.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide-15N typically involves the amidation of p-toluenesulfonic acid with ammonia-15N. The process can be carried out under controlled temperature conditions, usually between -10 to 0 degrees Celsius, using dichloromethane as a solvent and organic boronic acid as a catalyst . The reaction mixture is stirred uniformly, and ammonia gas is introduced to facilitate the reaction. After the reaction, the product is purified through a series of washing and filtration steps.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is designed to minimize waste and environmental impact, making it a sustainable approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulfonamide-15N undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran.
Major Products: The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
p-Toluenesulfonamide-15N is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Acts as an intermediate in the synthesis of dyes, resins, and plasticizers
Mechanism of Action
The mechanism of action of p-Toluenesulfonamide-15N involves its interaction with various molecular targets. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition affects processes such as bone resorption and fluid secretion in the eye . The isotopic labeling allows for detailed studies of these interactions at the molecular level.
Comparison with Similar Compounds
- p-Toluenesulfonamide
- N-Methyl-p-toluenesulfonamide
- Methyl p-toluenesulfonate
- ®-(-)-p-Toluenesulfinamide
Uniqueness: p-Toluenesulfonamide-15N is unique due to its nitrogen-15 isotopic labeling, which provides distinct advantages in research applications. This labeling allows for precise tracking and analysis of nitrogen atoms in various chemical and biological processes, making it a valuable tool in scientific studies .
Properties
IUPAC Name |
4-methylbenzene(15N)sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYRWZFENFIFIT-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584069 | |
Record name | 4-Methylbenzene-1-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-18-0 | |
Record name | 4-Methylbenzene-1-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287476-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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